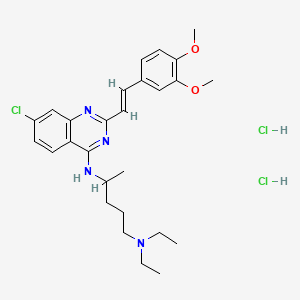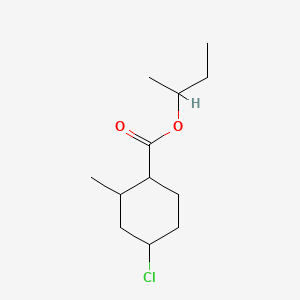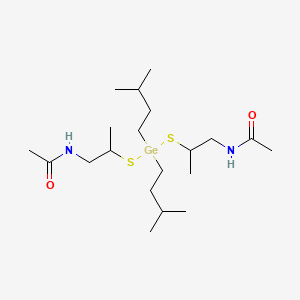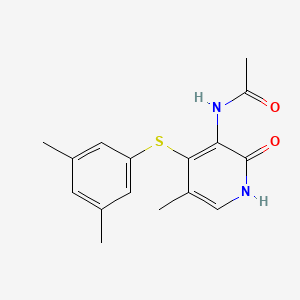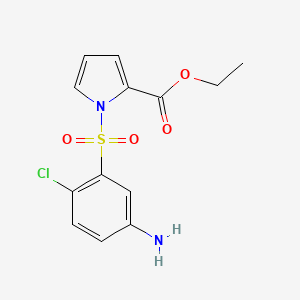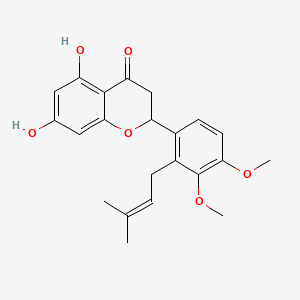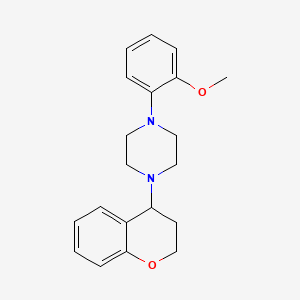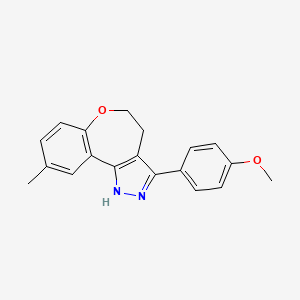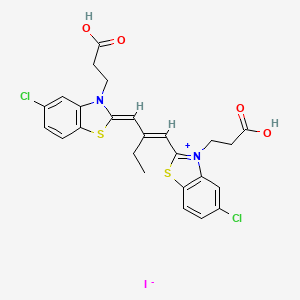
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl group and a methyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- typically involves the reaction of piperazine with a suitable acylating agent. One common method involves the use of 1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyric acid chloride as the acylating agent. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is typically purified using techniques such as recrystallization or distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or inhibit the proliferation of cancer cells by inducing apoptosis.
Comparaison Avec Des Composés Similaires
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- can be compared with other piperazine derivatives, such as:
Piperazine, 1-(1,4-dioxo-4-phenylbutyl)-4-methyl-: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
Piperazine, 1-(1,4-dioxo-4-(4-chlorophenyl)butyl)-4-methyl-: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Piperazine, 1-(1,4-dioxo-4-(2,4-dimethylphenyl)butyl)-4-methyl-: Features a dimethylphenyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
The uniqueness of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- lies in its trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and overall biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
93040-73-4 |
|---|---|
Formule moléculaire |
C16H19F3N2O2 |
Poids moléculaire |
328.33 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]butane-1,4-dione |
InChI |
InChI=1S/C16H19F3N2O2/c1-20-7-9-21(10-8-20)15(23)6-5-14(22)12-3-2-4-13(11-12)16(17,18)19/h2-4,11H,5-10H2,1H3 |
Clé InChI |
NZEYNYYSYYTRAD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


